N-(4-fluorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide
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Overview
Description
N-(4-fluorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FOA and is known to possess several pharmacological properties that make it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of FOA is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in various cellular processes. FOA has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical And Physiological Effects
FOA has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FOA has also been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of several diseases.
Advantages And Limitations For Lab Experiments
FOA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, FOA has certain limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on FOA. One area of interest is the development of FOA-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of FOA and its potential applications in the field of medicine. Further research is also needed to explore the potential side effects and toxicity of FOA.
Synthesis Methods
The synthesis of FOA can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluoroaniline and 2-methyl-1-nitroisoquinoline, which produces 2-(4-fluorophenyl)-2-methyl-1-nitrosoisoquinoline. This intermediate is then reacted with ethyl chloroacetate to produce FOA.
Scientific Research Applications
FOA has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, FOA has been found to possess neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-21-10-9-14-15(18(21)23)3-2-4-16(14)24-11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVGCNYOXWVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
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